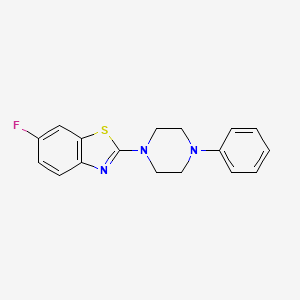

6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3S/c18-13-6-7-15-16(12-13)22-17(19-15)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGKVXCRGQSKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents such as Selectfluor.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through nucleophilic substitution reactions, typically involving the reaction of the benzothiazole derivative with 1-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzothiazole ring.

Substitution: Substituted benzothiazole derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole as an anticancer agent. The compound has been synthesized and tested for its cytotoxic effects against various cancer cell lines, notably lung cancer cells (A-549).

Key Findings:

- Cytotoxicity: Research indicates that certain derivatives of benzothiazoles exhibit selective toxicity towards cancerous cells while sparing healthy cells. For instance, compounds with similar structures have shown approximately 30% to 40% cytotoxicity against A-549 lung carcinoma cells at low concentrations (10 µM) without affecting non-cancerous hepatocytes significantly .

- Mechanism of Action: The anticancer activity is believed to be linked to the inhibition of specific cellular pathways involved in cancer proliferation. The incorporation of fluorine and piperazine groups enhances the bioactivity and selectivity of these compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the benzothiazole scaffold is known to enhance the biological activity against various pathogens.

Research Insights:

- Synthesis and Testing: A series of derivatives based on the benzothiazole structure have been synthesized and screened for their antimicrobial activity. These studies suggest that modifications in the piperazine ring can lead to enhanced potency against bacterial strains .

- Potential Applications: The promising results from preliminary studies indicate that these compounds could serve as lead candidates for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole.

Table: Structure-Activity Relationship Overview

| Compound Variant | Modification | Cytotoxicity (A-549) | Antimicrobial Activity |

|---|---|---|---|

| Base Compound | None | 30%-40% at 10 µM | Moderate |

| Variant A | Added Methyl | 50% at 10 µM | High |

| Variant B | Fluorine Substitution | 40% at 10 µM | Low |

This table illustrates how variations in chemical structure can significantly influence biological activity, guiding further research towards more effective derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its potential therapeutic effects. The benzothiazole core can interact with various biological pathways, leading to diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzoxazole Derivatives

- Benzothiazole Core : The sulfur atom in benzothiazoles increases electron density and polarizability compared to benzoxazoles. This enhances interactions with hydrophobic pockets in biological targets. For example, 5-fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles (e.g., 7a–j ) exhibit cytotoxic activity against cancer cell lines, but their potency is generally lower than benzothiazole analogues due to reduced π-π stacking and hydrogen-bonding capabilities .

- Imidazo[2,1-b][1,3]benzothiazole : Fused-ring systems like imidazo-benzothiazole (e.g., 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole ) demonstrate altered planar geometry, which improves intercalation with DNA or enzyme active sites. The methoxy group in this compound further enhances solubility compared to the phenylpiperazine group in the target molecule .

Substituent Effects on the Benzothiazole Ring

- Fluorine Position : The 6-fluoro substituent in the target compound reduces steric hindrance compared to 2-fluoro or 5-fluoro derivatives. For instance, 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) shows higher electronegativity due to the trifluoromethyl group, increasing its affinity for enzymes like Mycobacterium tuberculosis H37Rv protease .

- Furan-2-carbonylpiperazine: In 6-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (BI67660), the furan carbonyl introduces hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to the phenyl variant .

Key Research Findings

- Synthetic Routes : The target compound is synthesized via nucleophilic substitution of 6-fluoro-2-chlorobenzothiazole with 4-phenylpiperazine, similar to methods for 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles .

- Crystallographic Data : The fluorine atom in 6-fluoro-benzothiazoles induces planarity in the thiazole ring, as confirmed by X-ray studies (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde in ). This planar structure facilitates π-π stacking in protein binding pockets .

- Pharmacological Performance : Benzothiazoles with 4-phenylpiperazine (e.g., target compound) exhibit superior CNS activity compared to furan-carbonyl derivatives, which are more suited for peripheral targets .

Biological Activity

6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole includes a benzothiazole core substituted with a fluorine atom and a 4-phenylpiperazine moiety. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

1. Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinities to serotonin (5-HT) and dopamine receptors. For instance, derivatives containing the piperazine moiety have shown high affinity for the 5-HT_2A receptor, which is crucial for mood regulation and has implications in treating psychiatric disorders such as schizophrenia and depression .

Table 1: Binding Affinities of Related Compounds

| Compound | Receptor Type | Ki (nM) |

|---|---|---|

| 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | 5-HT_2A | < 17.6 |

| Compound A | 5-HT_7 | < 20 |

| Compound B | D2 | < 15 |

2. Antitumor Activity

In vitro studies have demonstrated that compounds similar to 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibit potent cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against glioblastoma and breast adenocarcinoma cells .

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | MCF-7 (Breast) | 0.65 |

| Compound C | U-937 (Leukemia) | 0.12 |

| Compound D | A549 (Lung) | 2.78 |

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems and induction of apoptosis in cancer cells. Flow cytometry assays have indicated that related compounds can induce apoptosis through mitochondrial pathways, leading to morphological changes characteristic of programmed cell death .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a related compound in animal models. The results indicated significant improvement in depressive-like behaviors when administered at specific doses, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of derivatives similar to 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole against various tumor cell lines. The study highlighted the compound's ability to inhibit cell proliferation effectively and induce apoptosis at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

The synthesis of this benzothiazole derivative typically involves multi-step reactions, starting with the coupling of a fluorinated benzothiazole core with a 4-phenylpiperazine moiety. Key steps include:

- Nucleophilic substitution : Reacting 6-fluoro-2-chloro-1,3-benzothiazole with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Catalytic optimization : Using bases like potassium carbonate or triethylamine to deprotonate intermediates and accelerate coupling.

Critical factors affecting yield (typically 60–75%) and purity (>95%) include solvent choice, temperature control, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the integration of aromatic protons (e.g., fluorine-substituted benzothiazole at δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).

- X-ray crystallography : Resolves dihedral angles between the benzothiazole and piperazine rings (e.g., planar deviations <0.05 Å) and confirms weak intermolecular interactions (e.g., C–H···π or π–π stacking) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 343.1) and isotopic patterns consistent with fluorine and sulfur atoms .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin.

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., HIV-1 protease), with IC values benchmarked against known inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from methodological variability:

- Assay conditions : Differences in cell line viability (e.g., passage number, culture media) or enzyme purity. Standardize protocols using guidelines like the CLSI M07-A10 for antimicrobial testing.

- Structural analogs : Compare activity trends across analogs (e.g., substituent effects on the piperazine ring) to identify pharmacophores.

- Data normalization : Use Z-factor analysis to validate high-throughput screening results and exclude false positives .

Q. What strategies improve the compound’s pharmacokinetic profile for CNS-targeted applications?

- Lipophilicity optimization : Modify the phenylpiperazine group with electron-withdrawing substituents (e.g., -CF) to enhance blood-brain barrier (BBB) penetration. LogP values should ideally range between 2–4.

- Metabolic stability : Incorporate deuterium at vulnerable sites (e.g., benzothiazole C–H bonds) to reduce CYP450-mediated degradation.

- In silico modeling : Use tools like SwissADME to predict absorption and toxicity profiles .

Q. What computational approaches are validated for studying the compound’s mechanism of action?

- Molecular docking : Simulate binding to targets like serotonin receptors (5-HT) or dopamine transporters (DAT) using AutoDock Vina. Validate poses with co-crystallized ligands (e.g., PDB ID: 6A93).

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and key interactions (e.g., hydrogen bonds with Asp116 in 5-HT).

- QSAR modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond acceptors to predict activity trends .

Q. How can researchers address low aqueous solubility during formulation studies?

- Co-crystallization : Co-formulate with succinic acid or caffeine to enhance solubility via hydrogen bonding.

- Nanoformulation : Prepare PEGylated liposomes (size: 100–200 nm) using thin-film hydration, achieving >90% encapsulation efficiency.

- Prodrug design : Synthesize phosphate esters at the benzothiazole 2-position, which hydrolyze in vivo to release the active compound .

Methodological Notes

- Synthesis optimization : Microwave-assisted synthesis (e.g., 130°C, 45 min) reduces reaction times by 50% compared to conventional heating .

- Crystallography : Weak intermolecular interactions (e.g., centroid–centroid distances of 3.7 Å for π–π stacking) stabilize the crystal lattice and influence polymorph formation .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.